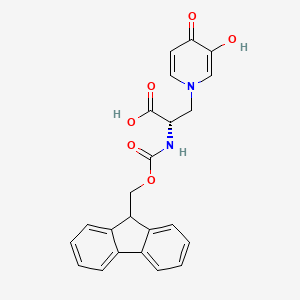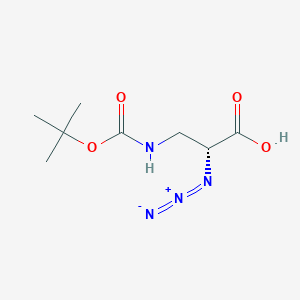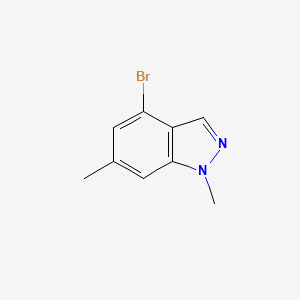amine dihydrochloride CAS No. 13199-60-5](/img/structure/B6350706.png)
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4-Dimethoxyphenyl)ethylamine dihydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as 2-(3,4-DIMETHOXYPHENYL)-N-(PYRIDIN-4-YLMETHYL)ETHANAMINE .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H18N2O2.ClH . The 3D structure of the compound can be viewed using specific software .科学的研究の応用
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various heterocyclic compounds. This compound is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.
作用機序
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride is a versatile compound and has been studied extensively in the field of organic chemistry. It has a wide range of uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The mechanism of action of this compound is based on the ability of the compound to act as a nucleophile and to react with electrophiles. This reaction is catalyzed by palladium or organocatalysts, and is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has been studied extensively in the field of biochemistry and physiology. It has been shown to have a variety of effects on various biological systems. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-bacterial and anti-viral properties. Additionally, it has been shown to have an effect on the regulation of gene expression and the regulation of cell growth and differentiation.
実験室実験の利点と制限
The use of [2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is a versatile compound and can be used in a wide range of applications. It is also relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be purchased in bulk. On the other hand, one of the main limitations is that this compound is a relatively reactive compound and can be difficult to handle.
将来の方向性
There are a number of potential future directions for the use of [2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride in scientific research. One potential direction is to explore the use of this compound in the synthesis of complex organic compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential mechanisms of action of this compound in various biological systems. Finally, further research could be conducted to explore the potential uses of this compound in the synthesis of dyes and pigments.
合成法
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride can be synthesized in a variety of ways. The most common method is the Pd-catalyzed cross-coupling of pyridin-4-ylmethyl bromide with 3,4-dimethoxyphenyl ethyl bromide. This reaction produces the desired product in high yields. Other methods of synthesis include the use of organocatalysts, palladium catalysts, and the use of microwave-assisted reactions.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14;;/h3-4,6-9,11,18H,5,10,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRDKKIKHHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
